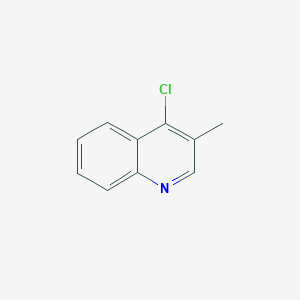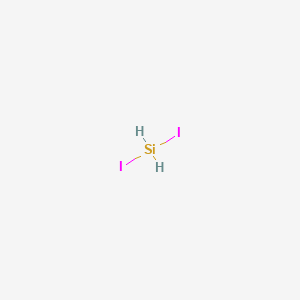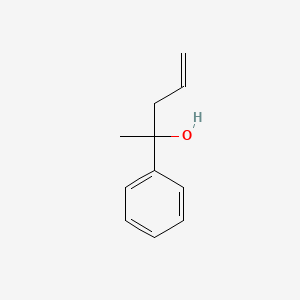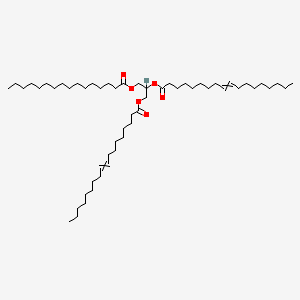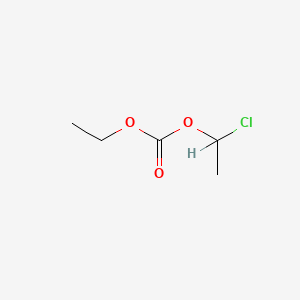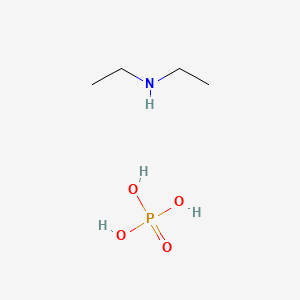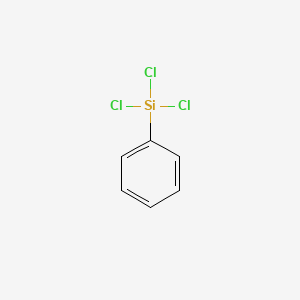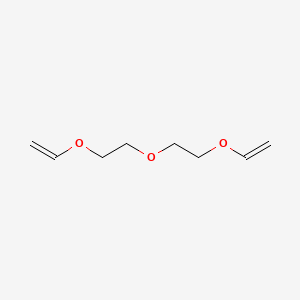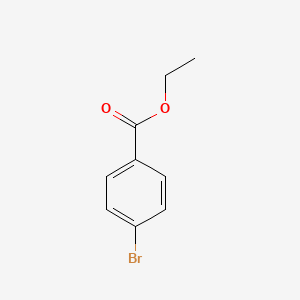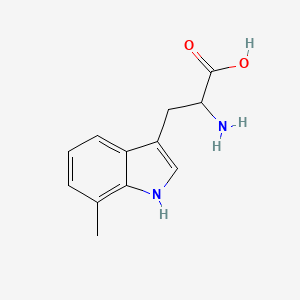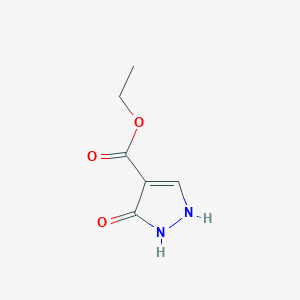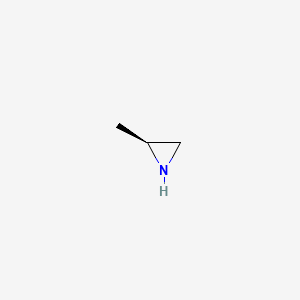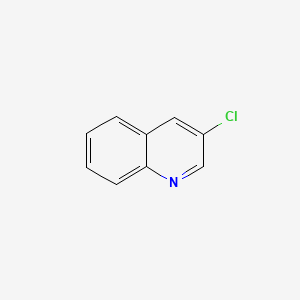
3-Chloroquinoline
概要
説明
3-Chloroquinoline, also known as 3-chloroquinolin-2-amine, is an organic compound with a molecular formula of C9H7ClN2. It is a colorless liquid with a pungent odor and is miscible with water. 3-Chloroquinoline is an important intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in various reactions.
科学的研究の応用
1. Applications in Biological and Medical Fields
3-Chloroquinoline and its derivatives have been extensively explored for their potential in biological and medical applications. The study by Haj, Mohammed, and Mohammood (2020) on chitosan Schiff bases (CSSBs) highlights the significance of these compounds. They synthesized CSSBs using 2-chloroquinoline-3-carbaldehyde and demonstrated their enhanced antimicrobial activity and non-toxic nature, suggesting their potential as novel biomaterials in biology and medicine (Haj, Mohammed, & Mohammood, 2020).
2. Anticancer Properties
Chloroquine and its analogs, including 3-chloroquinoline derivatives, have been investigated for their anticancer properties. Studies like Solomon and Lee (2009) have highlighted the potential of these compounds as safe and effective agents in enhancing the efficacy of conventional cancer therapies (Solomon & Lee, 2009). Additionally, Njaria et al. (2015) discussed the repurposing of chloroquine-containing compounds in cancer management, emphasizing their role in synergistic combination chemotherapy (Njaria, Okombo, Njuguna, & Chibale, 2015).
3. Antiviral Effects
The antiviral effects of chloroquine, including its analogs, have been a subject of interest, especially in light of recent global health challenges. Savarino et al. (2003) explored the direct antiviral effects of chloroquine, including its effectiveness against HIV and its potential revival in managing viral diseases like AIDS and SARS (Savarino, Boelaert, Cassone, Majori, & Cauda, 2003).
4. Antimicrobial and Antioxidant Activities
Research by Murugavel et al. (2017) on novel chloroquinoline derivatives showed these compounds' promising antioxidant and anti-diabetic properties. They also demonstrated the potential of these derivatives as antimicrobial agents (Murugavel, Stephen, Subashini, & Ananthakrishnan, 2017).
5. Photophysical Properties
The study of photophysical properties of chloroquinoline derivatives, as investigated by Singh, Sindhu, and Khurana (2015), opens up avenues for their application in materials science, particularly in the field of luminescence (Singh, Sindhu, & Khurana, 2015).
特性
IUPAC Name |
3-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLORQCMDMHHIHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210109 | |
| Record name | 3-Chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroquinoline | |
CAS RN |
612-59-9 | |
| Record name | 3-Chloroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 612-59-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary synthetic routes to 3-chloroquinolines?
A1: One of the main synthetic routes to 3-chloroquinolines involves the reaction of indoles with chloroform at high temperatures (550 °C) in the vapor phase. This method primarily yields 3-chloroquinoline alongside smaller amounts of 2-chloroquinoline and quinoline. [] This approach can be extended to substituted indoles, leading to the formation of the corresponding substituted 3-chloroquinolines. []
Q2: Can 3-chloroquinoline-2,4-diones be used to synthesize triazole derivatives?
A3: Yes, 3-chloroquinoline-2,4-diones serve as valuable precursors for synthesizing 1,2,3-triazole derivatives. This is achieved by first converting them into 3-azidoquinoline-2,4(1H,3H)-diones, which can then undergo a copper(I)-catalyzed [3+2] cycloaddition reaction with terminal alkynes. This reaction produces 1,4-disubstituted 1,2,3-triazoles in good to excellent yields. []
Q3: What is the significance of the reaction between 3-chloroquinoline-2,4-diones and propargylamine?
A6: This reaction is particularly interesting as it introduces a propargyl group, a versatile functional group, onto the quinoline-2,4(1H,3H)-dione scaffold. [, ] The resulting 3-propargylaminoquinoline-2,4(1H,3H)-diones are valuable intermediates for further derivatization. For example, they can be reacted with organic azides in copper(I)-catalyzed reactions to generate compounds containing 1,2,3-triazole rings. [, ]
Q4: Are there alternative synthetic approaches to incorporating the propargyl group into quinoline-2,4(1H,3H)-diones?
A7: Research indicates that direct incorporation of a dipropargyl amino group at the 3-position of quinoline-2,4(1H,3H)-diones presents significant challenges. [] Attempts to introduce the second propargyl substituent often lead to side reactions, such as the formation of benzodiazepines through ring expansion. [] This suggests the need for alternative synthetic strategies or protecting group methodologies to achieve the desired dipropargylated products.
Q5: What spectroscopic techniques are commonly employed to characterize 3-chloroquinoline derivatives?
A8: Researchers rely heavily on spectroscopic techniques such as 1H NMR, 13C NMR, 15N NMR, IR, EI-MS, and ESI-MS to characterize the newly synthesized 3-chloroquinoline derivatives and their subsequent products. [, ] These techniques provide valuable information about the structure, purity, and composition of the synthesized compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

